molecular formula C18H18N2O4S2 B354014 ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate CAS No. 736957-03-2

ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B354014
CAS No.: 736957-03-2
M. Wt: 390.5g/mol
InChI Key: YHODVFOHXCICBZ-UHFFFAOYSA-N
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Description

ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring, a thiophene ring, and an ester functional group. The presence of these functional groups and heterocyclic rings makes it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions to form the benzoxazole ring.

    Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acylation: The resulting compound is acylated with an acyl chloride to form the acetyl derivative.

    Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxazole and thiophene rings may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
  • Ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
  • Ethyl 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to the specific combination of functional groups and heterocyclic rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both benzoxazole and thiophene rings in the same molecule is relatively rare and may lead to novel interactions with biological targets.

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully explore the potential of this compound in various scientific fields.

Properties

CAS No.

736957-03-2

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5g/mol

IUPAC Name

ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O4S2/c1-4-23-17(22)15-10(2)11(3)26-16(15)20-14(21)9-25-18-19-12-7-5-6-8-13(12)24-18/h5-8H,4,9H2,1-3H3,(H,20,21)

InChI Key

YHODVFOHXCICBZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=CC=CC=C3O2

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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